3-(5-Hydroxypyridin-2-yl)benzonitrile
Overview
Description
3-(5-Hydroxypyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2O It is characterized by the presence of a hydroxypyridine ring attached to a benzonitrile moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-hydroxypyridin-2(1h)-ones, have been evaluated as inhibitors of influenza a endonuclease .
Mode of Action
It’s worth noting that related compounds, such as 5-chloro-3-hydroxypyridin-2(1h)-one, have been identified as bimetal chelating ligands at the active site of the influenza a virus (iav) endonuclease enzyme . This suggests that 3-(5-Hydroxypyridin-2-yl)benzonitrile might interact with its targets in a similar manner.
Biochemical Pathways
The related compound 5-chloro-3-hydroxypyridin-2(1h)-one has been found to inhibit the endonuclease activity of the polymerase acidic protein (pa) in influenza a virus . This suggests that this compound might affect similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxypyridin-2-yl)benzonitrile typically involves the reaction of 5-hydroxypyridine with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxypyridine, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of 3-(5-oxopyridin-2-yl)benzonitrile.
Reduction: Formation of 3-(5-hydroxypyridin-2-yl)benzylamine.
Substitution: Formation of 3-(5-chloropyridin-2-yl)benzonitrile or 3-(5-methylpyridin-2-yl)benzonitrile.
Scientific Research Applications
3-(5-Hydroxypyridin-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methoxypyridin-2-yl)benzonitrile
- 3-(5-Chloropyridin-2-yl)benzonitrile
- 3-(5-Methylpyridin-2-yl)benzonitrile
Uniqueness
3-(5-Hydroxypyridin-2-yl)benzonitrile is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents on the pyridine ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-(5-hydroxypyridin-2-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11(15)8-14-12/h1-6,8,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMFWCMMGJZCEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692426 | |
Record name | 3-(5-Hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-38-0 | |
Record name | 3-(5-Hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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